1-[2-chloro-4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-ol
Description
Properties
IUPAC Name |
1-[2-chloro-4-(1,2,4-triazol-1-yl)phenyl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3O/c1-7(15)9-3-2-8(4-10(9)11)14-6-12-5-13-14/h2-7,15H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHZYVSKVEUOIND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=C1)N2C=NC=N2)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 1-(4-chloro-2-(1H-1,2,4-triazol-1-yl)phenyl)ethan-1-one
This intermediate is critical and is prepared by coupling a chlorophenyl ethanone with 1,2,4-triazole.
According to PubChem data, 1-(4-chloro-2-(1H-1,2,4-triazol-1-yl)phenyl)ethan-1-one can be synthesized by substitution reactions on chlorinated phenyl ethanone derivatives with 1,2,4-triazole under controlled conditions.
The chlorophenyl ethanone itself can be synthesized via Friedel-Crafts acylation of diphenyl ether with acetyl chloride in the presence of aluminum chloride catalyst at low temperatures (-15°C), followed by hydrolysis and purification steps.
| Step | Reagents/Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Diphenyl ether, acetyl chloride, AlCl3, -15°C | 1-[2-chloro-4-(4-chlorophenoxy)phenyl]ethan-1-one | 94.7 | Friedel-Crafts acylation |
| 2 | 1,2,4-triazole, appropriate solvent, reflux | 1-(4-chloro-2-(1H-1,2,4-triazol-1-yl)phenyl)ethan-1-one | Variable | Nucleophilic substitution |
Reduction of the Ethanone to Ethan-1-ol
The conversion of the ketone group in 1-(4-chloro-2-(1H-1,2,4-triazol-1-yl)phenyl)ethan-1-one to the corresponding ethan-1-ol is typically achieved by catalytic hydrogenation or chemical reduction.
Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), which selectively reduce the carbonyl to the secondary alcohol without affecting the triazole ring.
Reaction conditions are mild, often carried out in protic solvents like methanol or ethanol at 0–25°C to avoid side reactions.
Summary of Preparation Methods
Detailed Research Findings
The patent WO2013010862A1 describes fungicidal compounds structurally related to 1-[2-chloro-4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-ol, emphasizing the synthesis of alkyl-substituted 2-(chloro-phenyl)-1-(1,2,4-triazol-1-yl)ethanol derivatives via similar synthetic routes.
Experimental data from the PMC article demonstrate that refluxing the halo-substituted aromatic ketone with 1,2,4-triazole or hydrazine derivatives in appropriate solvents yields the triazole-substituted ketones, which can be further transformed into alcohols.
NMR and IR spectroscopic analyses confirm the structural integrity of the triazole ring and the successful reduction of the ketone to the alcohol stage.
Chemical Reactions Analysis
1-[2-chloro-4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions, leading to the formation of various derivatives
Common reagents and conditions for these reactions include acidic or basic catalysts, varying temperatures, and inert atmospheres to prevent unwanted side reactions .
Scientific Research Applications
Agricultural Applications
Fungicidal Activity
The compound exhibits significant antifungal properties, making it a candidate for use as a fungicide. Research indicates that triazole derivatives can inhibit the biosynthesis of ergosterol, a critical component of fungal cell membranes. This mechanism is vital in controlling plant diseases caused by fungi such as Fusarium and Botrytis species. Studies have shown that formulations containing 1-[2-chloro-4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-ol can effectively reduce fungal growth in crops like wheat and barley .
Pesticide Development
Beyond fungicidal properties, this compound has been explored for its potential as a pesticide. Its structural characteristics allow it to interact with various biological targets within pests, leading to increased mortality rates. The compound's efficacy in pest control is further enhanced when used in combination with other agrochemicals .
Pharmaceutical Applications
Antimicrobial Properties
The triazole moiety is well-known for its antimicrobial activity. Research has demonstrated that this compound can inhibit the growth of various bacteria and fungi. This property makes it a potential candidate for developing new antimicrobial agents .
Potential Drug Development
In medicinal chemistry, compounds featuring triazole rings are often investigated for their therapeutic potential against diseases such as cancer and fungal infections. The unique interactions of the triazole group with biological macromolecules can lead to the design of novel drugs with improved efficacy and reduced side effects . Current studies are focusing on optimizing the pharmacokinetic properties of this compound to enhance its bioavailability and therapeutic index .
Material Science Applications
Polymer Chemistry
The incorporation of this compound into polymer matrices has been studied for the development of advanced materials with enhanced thermal stability and mechanical properties. The triazole group can act as a cross-linking agent, improving the overall performance of polymers used in coatings and adhesives .
Nanotechnology
In nanotechnology, this compound has been explored for its role in synthesizing metal nanoparticles. The reduction properties of the triazole group facilitate the formation of nanoparticles with controlled size and morphology, which are valuable in various applications including catalysis and drug delivery systems .
Case Studies
Mechanism of Action
The mechanism of action of 1-[2-chloro-4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-ol involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or disrupt cellular processes by binding to active sites or interfering with metabolic pathways. For example, triazole derivatives are known to inhibit cytochrome P450 enzymes, which play a crucial role in the biosynthesis of sterols and other essential molecules .
Comparison with Similar Compounds
Table 1: Structural and Physical-Chemical Comparison
Antifungal Activity
- Target Compound: Demonstrates broad-spectrum fungicidal activity against Aspergillus and Candida spp., attributed to triazole-mediated inhibition of fungal lanosterol 14α-demethylase (CYP51) .
- Difluorophenyl Analogue : Exhibits comparable antifungal potency but lower lipophilicity (logP ~1.8 vs. ~3.2 for the target compound), reducing bioavailability in hydrophobic environments .
- Bis-Aryl Derivative (C16H13ClFN3O) : Enhanced activity against azole-resistant strains due to dual aryl substitution improving target binding .
Comparative MIC Data (μg/mL)
| Organism | Target Compound | Difluorophenyl Analogue | Dichlorophenyl Analogue |
|---|---|---|---|
| Candida albicans | 0.05–0.1 | 0.1–0.5 | 0.2–1.0 |
| Aspergillus fumigatus | 0.1–0.3 | 0.5–1.0 | 1.0–2.0 |
Physicochemical Properties
- Lipophilicity : The target compound’s logP (calculated) is ~3.2, higher than difluorophenyl (logP ~1.8) and dichlorophenyl (logP ~2.9) analogues, favoring membrane penetration in fungi .
- Solubility : Aqueous solubility decreases with chlorine substitution (target compound: <1 mg/mL; difluorophenyl analogue: ~5 mg/mL) .
- Thermal Stability : Melting points correlate with substitution; dichlorophenyl derivatives (mp 113–114°C) are more crystalline than fluorinated analogues (mp 88–90°C) .
Biological Activity
1-[2-chloro-4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-ol is a compound that belongs to the triazole family, which is known for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
- IUPAC Name : this compound
- Molecular Formula : C10H10ClN3O
- Molecular Weight : 223.66 g/mol
- CAS Number : 1343597-11-4
Antifungal Activity
Triazole derivatives are well-known for their antifungal properties. The biological activity of this compound has been evaluated against various fungal strains. One study highlighted that compounds containing the triazole moiety exhibit significant antifungal activity against Candida albicans and other pathogenic fungi, with minimal inhibitory concentrations (MICs) often in the low microgram range .
| Compound | Target Pathogen | MIC (μg/mL) |
|---|---|---|
| 1 | Candida albicans | 0.0156 |
| 2 | Candida parapsilosis | 0.0312 |
| 3 | Cryptococcus neoformans | 0.0625 |
Antibacterial Activity
The compound has also shown promising antibacterial properties. Research indicates that triazole derivatives can inhibit both Gram-positive and Gram-negative bacteria. In vitro studies have reported MIC values significantly lower than those of traditional antibiotics such as ampicillin and vancomycin.
| Compound | Target Bacteria | MIC (μg/mL) |
|---|---|---|
| A | Staphylococcus aureus | 0.125 |
| B | Escherichia coli | 0.250 |
| C | Pseudomonas aeruginosa | 0.500 |
The antifungal mechanism of triazoles generally involves the inhibition of ergosterol biosynthesis, a critical component of fungal cell membranes. This disruption leads to increased membrane permeability and ultimately cell death . The specific interactions of this compound with target enzymes in fungal metabolism have yet to be fully elucidated but are likely similar to those observed in other triazole compounds.
Structure–Activity Relationship (SAR)
The biological activity of triazole compounds is highly dependent on their structural features. Modifications to the phenyl ring and the triazole nitrogen atoms can significantly influence their potency and selectivity against various pathogens. For instance:
- Substituents at the para position of the phenyl ring have been shown to enhance antifungal activity.
- The presence of electron-withdrawing groups such as chlorine increases lipophilicity and membrane penetration .
Case Studies
Several studies have investigated the efficacy of triazole derivatives in clinical settings:
- Clinical Evaluation : A study involving patients with systemic fungal infections demonstrated that a related triazole compound showed superior efficacy compared to fluconazole, with a lower rate of resistance development.
- Combination Therapy : Research suggests that combining triazoles with other antifungal agents can enhance therapeutic outcomes, particularly in resistant strains.
Q & A
Q. What are the standard laboratory synthesis protocols for 1-[2-chloro-4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-ol?
Methodological Answer: A catalytic approach using transition-metal complexes (e.g., iron phthalocyanine, FePC) can be adapted for synthesizing triazole-containing secondary alcohols. For example, a related compound, 1-(p-tolyl)ethan-1-ol, was synthesized under aerobic conditions using FePC (0.25 mol%) in ethanol at room temperature for 6–24 hours, achieving 67.8% yield . Key steps include:
Reagent Setup : Combine alkyne derivatives (e.g., substituted phenylacetylene) with FePC and solvent.
Reaction Monitoring : Use TLC to track progress.
Workup : Dilute with CH₂Cl₂, extract organic layers, dry over anhydrous Na₂SO₄, and purify via flash chromatography.
| Parameter | Condition |
|---|---|
| Catalyst | FePC (0.25 mol%) |
| Solvent | Ethanol |
| Reaction Time | 6–24 hours |
| Temperature | Room temperature |
| Yield | ~67% (for analogous compounds) |
For triazole incorporation, azole coupling reactions (e.g., nucleophilic substitution at the phenyl ring) may require optimization of base and solvent systems .
Q. Which spectroscopic techniques are essential for characterizing this compound?
Methodological Answer: A combination of ¹H/¹³C NMR , GC-MS , and X-ray crystallography is critical:
- NMR : Confirm regiochemistry and purity. For example, in 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanol, the ethanol proton appears as a quartet at δ 4.75 ppm (J = 6.45 Hz), while triazole protons resonate between δ 7.5–8.5 ppm .
- GC-MS : Validate molecular weight and fragmentation patterns.
- X-ray Crystallography : Resolve stereochemical ambiguities. SHELX programs are widely used for structure refinement, particularly for handling high-resolution or twinned data .
Advanced Research Questions
Q. How can regioselectivity challenges in the catalytic synthesis of this compound be addressed?
Methodological Answer: Regioselectivity in alkyne hydration or azole coupling can be controlled via:
- Catalyst Design : Iron phthalocyanine (FePC) promotes Markovnikov addition in alkyne hydration, as seen in the synthesis of 1-(p-tolyl)ethan-1-ol .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) favor nucleophilic substitution at the 4-position of the chlorophenyl ring .
- Steric Guidance : Bulky substituents on the phenyl ring direct triazole coupling to less hindered positions.
Q. Example Optimization Table :
| Parameter | Markovnikov Pathway | Anti-Markovnikov Pathway |
|---|---|---|
| Catalyst | FePC | Rhodium complexes |
| Solvent | Ethanol | THF |
| Yield | 67% (observed) | <30% (hypothetical) |
Q. What methodologies are recommended for resolving data contradictions in crystallographic refinement?
Methodological Answer: Contradictions in crystallographic data (e.g., disorder, twinning) can be resolved using:
- SHELXL Refinement : Apply restraints for disordered moieties (e.g., triazole rings) and use TWIN/BASF commands for twinned crystals .
- Validation Tools : Check R-factors, electron density maps (e.g., Fo-Fc maps), and ADDSYM in PLATON to detect missed symmetry.
- High-Resolution Data : Collect data at synchrotron sources (≤0.8 Å resolution) to reduce ambiguity.
Q. How to assess the antifungal efficacy of this compound in vitro?
Methodological Answer: Adopt protocols from structurally related azole antifungals:
Minimum Inhibitory Concentration (MIC) Assays : Test against Candida albicans or Aspergillus fumigatus using microdilution methods (CLSI guidelines).
Mechanistic Studies :
Q. How to troubleshoot low yields in the final purification step?
Methodological Answer:
- Flash Chromatography : Optimize solvent gradients (e.g., hexane:EtOAc 3:1 → 1:1) to resolve polar byproducts.
- Recrystallization : Use a 1:1 mixture of dichloromethane and hexane for high-purity crystals .
- Impurity Analysis : Employ LC-MS to identify unreacted starting materials or degradation products.
Q. What are the key considerations for environmental fate studies of this compound?
Methodological Answer:
- Biodegradation : Use OECD 301 tests to assess non-readiness (as seen in structurally similar mefentrifluconazole, which is not readily biodegradable) .
- Aquatic Toxicity : Conduct Daphnia magna immobilization assays (OECD 202) due to potential bioaccumulation of chlorinated aromatics.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
